molecular formula C17H20N2O3S B2419690 (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide CAS No. 2035001-15-9

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide

Cat. No.: B2419690
CAS No.: 2035001-15-9
M. Wt: 332.42
InChI Key: OUKTWPKTOHUAPO-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide is an organic compound that features a furan ring and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide typically involves the following steps:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiomorpholine incorporation: The thiomorpholine ring can be introduced via nucleophilic substitution reactions.

    Acrylamide formation: The final step involves the coupling of the furan-2-yl and thiomorpholinoethyl intermediates with an acrylamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and thiomorpholine moieties could play a role in binding to the target, while the acrylamide group may participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)ethyl)acrylamide: Lacks the thiomorpholine ring.

    (E)-3-(furan-2-yl)-N-(2-(thiomorpholinoethyl)acrylamide: Lacks the second furan ring.

    (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acrylamide: Contains a morpholine ring instead of a thiomorpholine ring.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide is unique due to the presence of both furan and thiomorpholine rings, which may confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17(6-5-14-3-1-9-21-14)18-13-15(16-4-2-10-22-16)19-7-11-23-12-8-19/h1-6,9-10,15H,7-8,11-13H2,(H,18,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKTWPKTOHUAPO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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